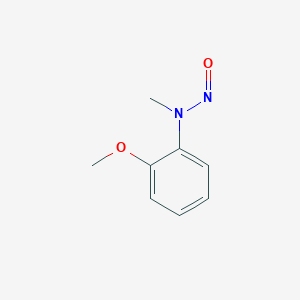
2-Methoxy-N-methyl-N-nitrosobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-methyl-N-nitrosobenzenamine is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitroso group (-NO) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-N-nitrosobenzenamine typically involves the nitrosation of N-methyl-2-methoxyaniline. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) and hydrochloric acid (HCl). The general reaction scheme is as follows:
N-methyl-2-methoxyaniline+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-methyl-N-nitrosobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-N-methyl-N-nitrosobenzenamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects.
Medicine: Research is conducted to understand its role in the development of certain cancers.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-N-nitrosobenzenamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group is known to form DNA adducts, leading to mutations and potentially cancer. The molecular targets include DNA, proteins, and other cellular macromolecules. The pathways involved are primarily related to DNA damage and repair mechanisms.
Comparison with Similar Compounds
- N-Methyl-N-nitrosoaniline
- N-Nitrosomethylphenylamine
- N-Methyl-N-nitrosoaniline
Comparison: 2-Methoxy-N-methyl-N-nitrosobenzenamine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to other nitrosamines, it may exhibit different mutagenic and carcinogenic properties, making it a compound of interest in toxicological studies.
Properties
CAS No. |
20451-54-1 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C8H10N2O2/c1-10(9-11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 |
InChI Key |
NPJYXKTTXSIQKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


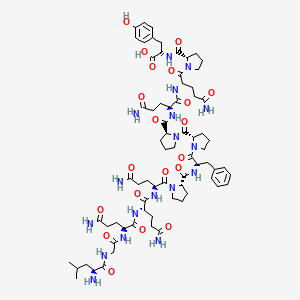
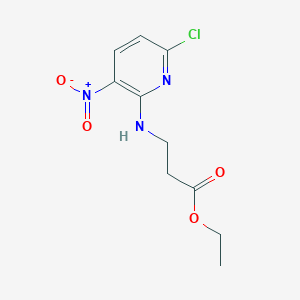

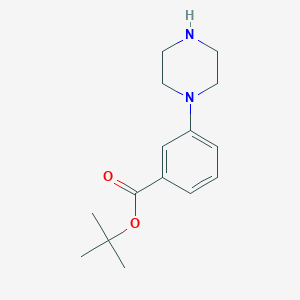
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
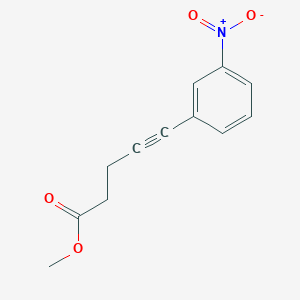
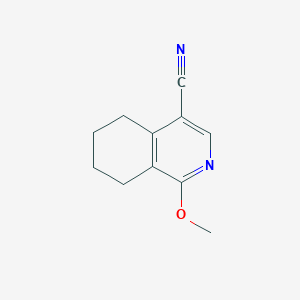
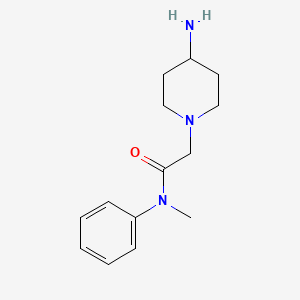
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
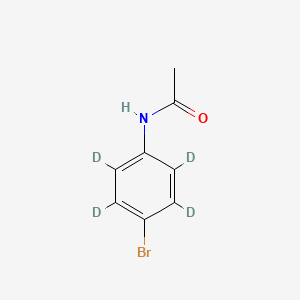
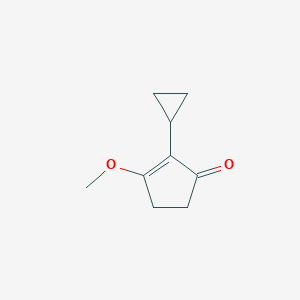
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
